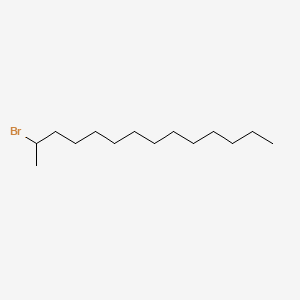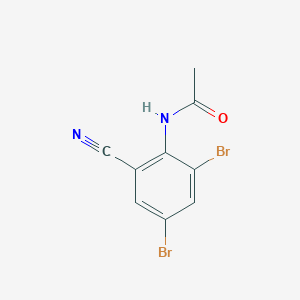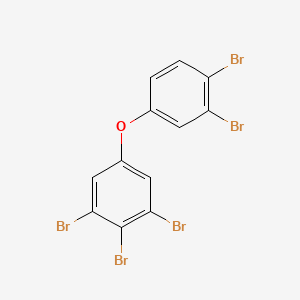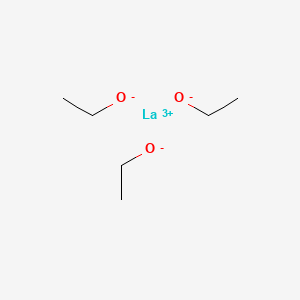
2-Bromo-3-methoxypropanoic acid
Übersicht
Beschreibung
2-Bromo-3-methoxypropanoic acid is an organic compound with the molecular formula C4H7BrO3 and a molecular weight of 183 g/mol . It is typically available in liquid form .
Synthesis Analysis
The synthesis of 2-Bromo-3-methoxypropanoic acid involves the use of methyl 2-bromo-3-methoxypropionate in tetrahydrofuran (THF). The mixture is stirred at 10°C and lithium hydroxide monohydrate is added dropwise. After complete addition, the mixture is stirred for 1.5 hours. The colorless solution is then evaporated under reduced pressure to a small volume. The aqueous solution is taken to pH 3 with dilute sulfuric acid. The mixture is extracted with diethyl ether, and the organic phase is separated, washed with brine, dried over magnesium sulfate, and then evaporated under reduced pressure to give the required product .Molecular Structure Analysis
The InChI code for 2-Bromo-3-methoxypropanoic acid is 1S/C4H7BrO3/c1-8-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7) and the InChI key is PSAODTDHXIDDAT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Bromo-3-methoxypropanoic acid is a liquid at room temperature . It has a molecular weight of 183 g/mol . The compound’s InChI code is 1S/C4H7BrO3/c1-8-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7) and its InChI key is PSAODTDHXIDDAT-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Intermediate Reagent Usage
2,2,3-Tribromopropanal, closely related to 2-Bromo-3-methoxypropanoic acid, has been utilized in the synthesis of 3-bromoquinolin-6-ols. This compound, initially used in the 1950s, facilitates the transformation of substituted anilines into bromoquinolines, which can then be further modified. These intermediates have potential applications in various chemical syntheses (Lamberth et al., 2014).
Degradation and Stability Analysis
Bronopol, a compound similar to 2-Bromo-3-methoxypropanoic acid, has been studied for its degradation process. In aqueous solutions, bronopol undergoes decomposition, influenced by various chemical and physical factors. This understanding is crucial for its use as a preservative in cosmetic products, where stability and degradation rates are important considerations (Matczuk et al., 2012).
Pharmaceutical and Cosmetic Applications
In pharmaceutical research, compounds related to 2-Bromo-3-methoxypropanoic acid have been explored. For instance, the synthesis and analysis of bromonitroalkanes, including 2-bromo-2-nitropropane-1,3-diol (similar to 2-Bromo-3-methoxypropanoic acid), have been studied for their reactions with various nucleophiles. This research can aid in understanding the chemical behavior of these compounds in different environments, potentially influencing drug development and stability studies (Challis & Yousaf, 1991).
Analytical Chemistry and Labelling Reagents
2-Bromoacetyl-6-methoxynaphthalene, which is structurally related to 2-Bromo-3-methoxypropanoic acid, has been used as a fluorescent labeling reagent for HPLC analysis of carboxylic acids. This application is significant in analytical chemistry for the separation and detection of biologically active substances, demonstrating the versatility of bromo-methoxy compounds in analytical methodologies (Gatti et al., 1992).
Safety And Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
2-bromo-3-methoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO3/c1-8-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAODTDHXIDDAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50562123 | |
| Record name | 2-Bromo-3-methoxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-methoxypropanoic acid | |
CAS RN |
65090-78-0 | |
| Record name | 2-Bromo-3-methoxypropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65090-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3-methoxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Thieno[2',3':4,5]thieno[3,2-b]thieno[2',3':4,5]thieno[2,3-d]thiophene](/img/structure/B1602061.png)